

JNJ-49095397 (RV-568): Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: JNJ-49095397

Cat. No.: B8601818

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Introduction

JNJ-49095397, also known as RV-568, is a potent, narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK) as well as the SRC kinase family.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic strategy for various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD).[3] **JNJ-49095397** has demonstrated significant anti-inflammatory effects in various preclinical models and has been investigated for its therapeutic potential in inflammatory conditions.[1][4]

These application notes provide detailed protocols for cell-based assays to characterize the activity of **JNJ-49095397**, focusing on its inhibitory effects on p38 MAPK signaling and downstream inflammatory responses.

Data Presentation

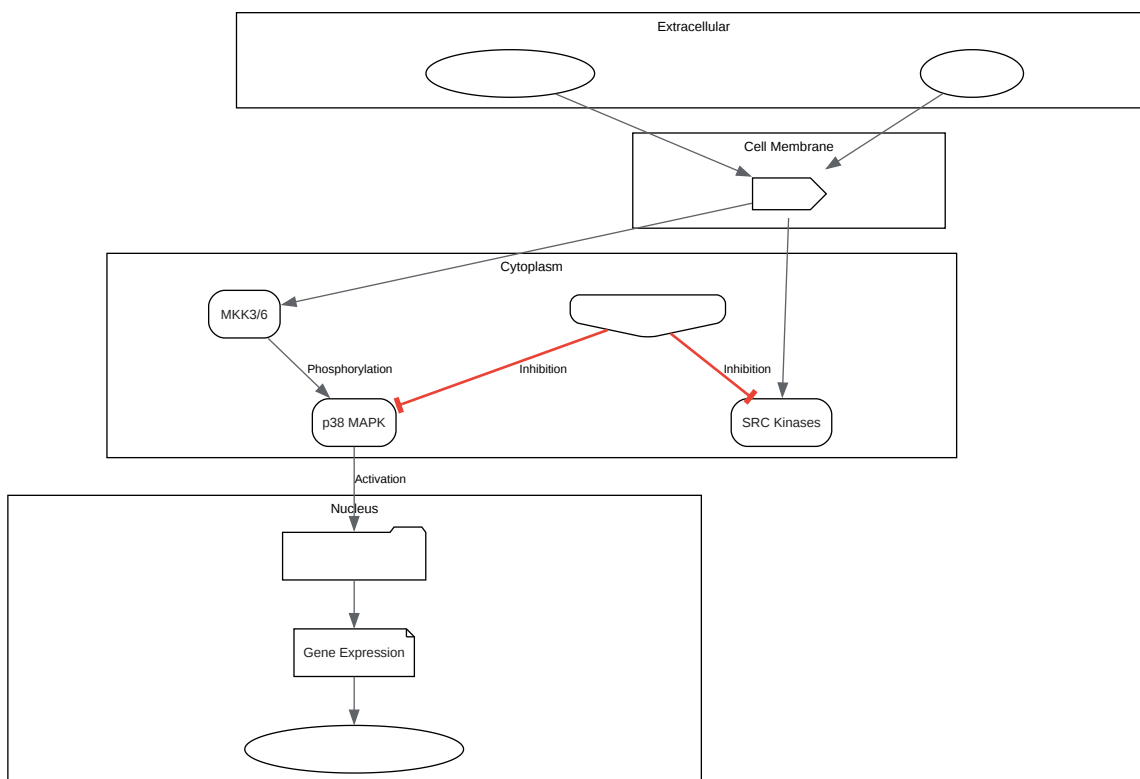
The inhibitory activity of **JNJ-49095397** has been quantified across a range of biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for **JNJ-49095397** against key targets and in relevant cellular models.

Assay Type	Target/Stimulus & Cell Type	Analyte Measured	IC50 (nM)
Biochemical Assays			
Kinase Activity	p38 MAPK α	Phosphorylation of Substrate	ND
Kinase Activity	p38 MAPK γ	Phosphorylation of Substrate	ND
Kinase Activity	SRC Family Kinase (e.g., HCK)	Phosphorylation of Substrate	ND
Cell-Based Assays			
Cytokine Release	LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs)	CXCL8	ND
Cytokine Release	LPS-stimulated d-U937 cells (macrophage-like)	CXCL8	ND
Cytokine Release	TNF α -stimulated Normal Human Bronchial Epithelial Cells	IL-6	ND
Cytokine Release	TNF α -stimulated Normal Human Bronchial Epithelial Cells	CXCL8	ND
ICAM-1 Expression	Poly I:C-stimulated BEAS-2B cells (bronchial epithelial)	ICAM-1 Protein	ND

ND: Not Disclosed in the provided search results. While the source material indicates potent inhibition, specific IC50 values were not detailed.

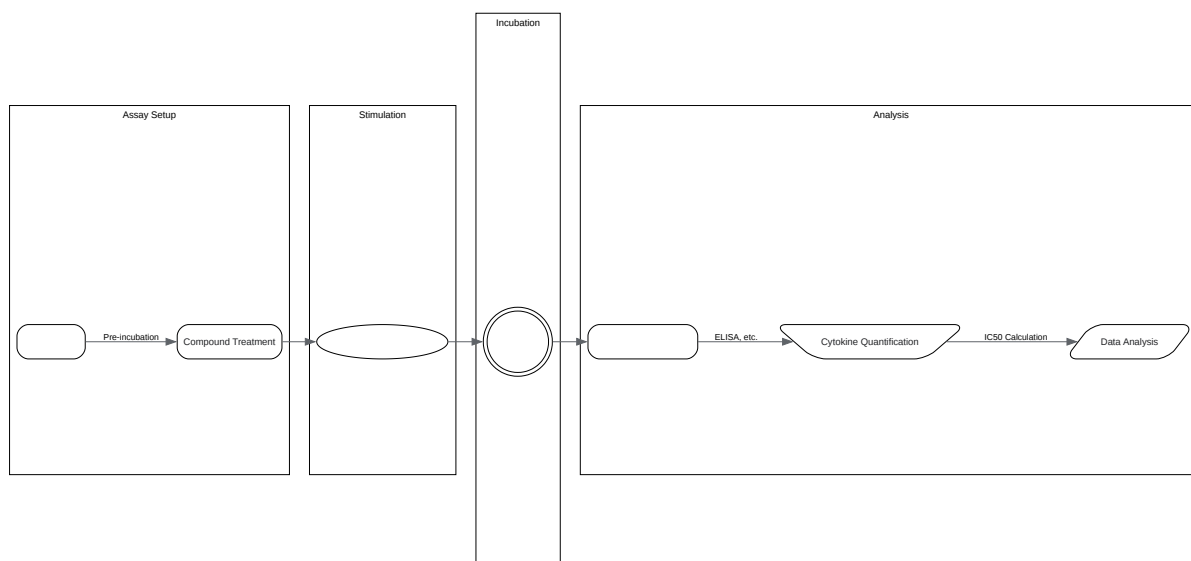
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors in a cell-based cytokine release assay.



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Caption: The p38 MAPK signaling cascade initiated by extracellular stimuli.



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Caption: General workflow for a cell-based cytokine release assay.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to evaluate the efficacy of **JNJ-49095397**.

Inhibition of LPS-Induced Cytokine Release from Human PBMCs or Macrophage-like Cells (e.g., d-U937)

This protocol is designed to assess the ability of **JNJ-49095397** to inhibit the release of pro-inflammatory cytokines, such as CXCL8 (IL-8) and TNF- α , from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or U937 cells
- RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

- Phorbol 12-myristate 13-acetate (PMA) for U937 differentiation
- Lipopolysaccharide (LPS) from E. coli
- **JNJ-49095397** (RV-568)
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- ELISA kits for CXCL8 and TNF- α
- Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Protocol:

- Cell Culture and Seeding:
 - For PBMCs: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of 2×10^5 cells/well in a 96-well plate.
 - For U937 cells: Culture U937 monocytes in complete RPMI-1640 medium. To differentiate into macrophage-like cells (d-U937), treat with 100 ng/mL PMA for 48-72 hours. After differentiation, wash the cells with PBS and replace with fresh complete medium. Seed the differentiated cells at a density of 5×10^4 cells/well in a 96-well plate.
- Compound Treatment:
 - Prepare a serial dilution of **JNJ-49095397** in complete culture medium. A suggested concentration range is from 1 pg/mL to 1 μ g/mL.
 - Add the diluted **JNJ-49095397** or vehicle (DMSO) to the appropriate wells. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.
- Cell Stimulation:

- Prepare a stock solution of LPS in sterile PBS.
- Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.
- Include control wells with cells only (no treatment) and cells with LPS only (no compound).
- Incubation:
 - Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured. A 4-hour incubation has been shown to be effective for CXCL8 release.
- Supernatant Collection and Cytokine Quantification:
 - Centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.
 - Carefully collect the supernatant from each well without disturbing the cell pellet.
 - Quantify the concentration of CXCL8 and TNF- α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Cell Viability Assay:
 - After collecting the supernatant, assess the viability of the remaining cells using a standard cell viability assay to ensure that the observed inhibition of cytokine release is not due to cytotoxicity of the compound.
- Data Analysis:
 - Calculate the percentage inhibition of cytokine release for each concentration of **JNJ-49095397** compared to the LPS-only control.
 - Plot the percentage inhibition against the log concentration of **JNJ-49095397** and determine the IC₅₀ value using a non-linear regression curve fit.

Inhibition of TNF α -Induced Cytokine Release from Human Bronchial Epithelial Cells

This protocol assesses the effect of **JNJ-49095397** on cytokine release from airway epithelial cells, a key cell type in respiratory inflammation.

Materials:

- Primary Normal Human Bronchial Epithelial (NHBE) cells or a human bronchial epithelial cell line (e.g., BEAS-2B)
- Bronchial Epithelial Cell Growth Medium (BEGM)
- Recombinant human Tumor Necrosis Factor-alpha (TNF- α)
- **JNJ-49095397** (RV-568)
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- ELISA kits for IL-6 and CXCL8
- Cell viability assay kit

Protocol:

- Cell Culture and Seeding:
 - Culture NHBE or BEAS-2B cells in the appropriate growth medium.
 - Seed the cells at a density of $2-5 \times 10^4$ cells/well in a 96-well plate and allow them to adhere and reach confluence.
- Compound Treatment:

- Prepare a serial dilution of **JNJ-49095397** in the appropriate cell culture medium. A suggested concentration range is from 1 ng/mL to 1 µg/mL.
- Add the diluted **JNJ-49095397** or vehicle (DMSO) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- Cell Stimulation:
 - Prepare a stock solution of TNF-α in sterile PBS containing 0.1% BSA.
 - Add TNF-α to the wells to a final concentration of 10-50 ng/mL.
- Incubation:
 - Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. A 4-hour incubation has been shown to be effective for IL-6 and CXCL8 release.
- Supernatant Collection and Cytokine Quantification:
 - Follow the same procedure as described in Protocol 1, Step 5, to collect supernatants and quantify IL-6 and CXCL8 levels using ELISA.
- Cell Viability Assay:
 - Perform a cell viability assay as described in Protocol 1, Step 6.
- Data Analysis:
 - Analyze the data as described in Protocol 1, Step 7, to determine the IC₅₀ of **JNJ-49095397** for the inhibition of TNFα-induced cytokine release.

In Vitro p38 MAPK Kinase Assay

This biochemical assay directly measures the ability of **JNJ-49095397** to inhibit the enzymatic activity of p38 MAPK.

Materials:

- Recombinant active p38 MAPKα or p38 MAPKγ

- p38 MAPK substrate (e.g., ATF-2)
- ATP
- Kinase assay buffer
- **JNJ-49095397** (RV-568)
- DMSO (vehicle control)
- 96-well assay plates
- Detection reagents (e.g., anti-phospho-ATF-2 antibody for Western blot or ADP-Glo™ Kinase Assay kit)

Protocol:

- Assay Setup:
 - In a 96-well plate, add the kinase assay buffer.
 - Add serially diluted **JNJ-49095397** or vehicle (DMSO) to the wells.
- Kinase Reaction:
 - Add the recombinant active p38 MAPK enzyme to each well.
 - Initiate the kinase reaction by adding a mixture of the p38 substrate (e.g., ATF-2) and ATP.
 - Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
- Detection:
 - Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF-2).
 - Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-

based detection reagent according to the manufacturer's protocol.

- Data Analysis:
 - Quantify the signal from each well.
 - Calculate the percentage of p38 MAPK inhibition for each concentration of **JNJ-49095397** compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of the inhibitor.

Conclusion

JNJ-49095397 (RV-568) is a potent inhibitor of p38 MAPK α , p38 MAPK γ , and SRC family kinases, demonstrating significant anti-inflammatory activity in a variety of cell-based models relevant to inflammatory diseases. The protocols outlined in these application notes provide robust methods for characterizing the in vitro and cellular pharmacology of **JNJ-49095397** and other p38 MAPK inhibitors. These assays are crucial for understanding the mechanism of action, determining potency, and guiding the development of novel anti-inflammatory therapeutics.

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